molecular formula C14H15BrOZn B14891597 (2-t-Butoxynaphthalen-1-yl)Zinc bromide

(2-t-Butoxynaphthalen-1-yl)Zinc bromide

Cat. No.: B14891597
M. Wt: 344.6 g/mol
InChI Key: IJOXJASTCPDKHF-UHFFFAOYSA-M
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Description

(2-tert-butoxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butoxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-tert-butoxynaphthalene with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a solution of (2-tert-butoxynaphthalen-1-yl)zinc bromide in tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of (2-tert-butoxynaphthalen-1-yl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often packaged under inert gas to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxynaphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with (2-tert-butoxynaphthalen-1-yl)zinc bromide include palladium or nickel catalysts, which facilitate the coupling reactions. The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the compound .

Major Products Formed

The major products formed from reactions involving (2-tert-butoxynaphthalen-1-yl)zinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (2-tert-butoxynaphthalen-1-yl)zinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the bromide ion, making the organic moiety more reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is the basis for its use in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-tert-butoxynaphthalen-1-yl)zinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its tert-butoxy group provides steric hindrance, which can influence the outcome of reactions and make it suitable for specific synthetic applications .

Properties

Molecular Formula

C14H15BrOZn

Molecular Weight

344.6 g/mol

IUPAC Name

bromozinc(1+);2-[(2-methylpropan-2-yl)oxy]-1H-naphthalen-1-ide

InChI

InChI=1S/C14H15O.BrH.Zn/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13;;/h4-9H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

IJOXJASTCPDKHF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

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